N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(methylthio)nicotinamide
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Overview
Description
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(methylthio)nicotinamide is a complex chemical compound that has garnered significant attention in various fields of scientific research. This compound is known for its unique structural features, which include a nicotinamide core, a fluorinated benzo[c][1,2,5]thiadiazole moiety, and a methylthio group. These features impart distinct physicochemical properties and biological activities to the compound, making it a subject of interest in medicinal chemistry, materials science, and other disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(methylthio)nicotinamide typically involves multiple steps, including the formation of the benzo[c][1,2,5]thiadiazole core and subsequent functionalization. One common approach starts with the nitration of a suitable aromatic precursor, followed by the introduction of the thiadiazole ring via cyclization reactions. The fluorine atom is then introduced through selective halogenation, and the final product is obtained by coupling with nicotinamide under appropriate conditions.
Industrial Production Methods:
Industrial production methods for this compound are less commonly reported due to its specialized applications. scalable approaches often focus on optimizing yields and purities while minimizing the use of hazardous reagents. Techniques such as continuous flow chemistry and green chemistry principles are increasingly being explored to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions:
N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(methylthio)nicotinamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of multiple functional groups provides numerous reactive sites, enabling the compound to participate in diverse chemical transformations.
Common Reagents and Conditions:
Oxidation: Typically involves reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride in aprotic solvents.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or potassium hydroxide in polar solvents.
Major Products Formed:
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield sulfoxide or sulfone derivatives, while reduction can produce corresponding sulfides or amines.
Scientific Research Applications
Chemistry:: In chemistry, N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(methylthio)nicotinamide is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology:: In biological research, this compound has been investigated for its potential as a fluorescent probe due to its fluorinated benzo[c][1,2,5]thiadiazole moiety. Additionally, its ability to interact with specific biological targets makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine:: Medicinal chemistry applications include exploring its potential as an anticancer agent, antimicrobial agent, or anti-inflammatory compound. Its multiple functional groups enable it to interact with various biological pathways, making it a versatile scaffold for drug development.
Industry:: In the industrial sector, this compound finds use in materials science for developing advanced materials with specific electronic, optical, or mechanical properties. Its unique structural features contribute to the design of high-performance polymers, sensors, and other functional materials.
Mechanism of Action
Mechanism by Which the Compound Exerts Its Effects:
The mechanism of action of N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. The fluorinated benzo[c][1,2,5]thiadiazole moiety enhances its binding affinity and selectivity towards certain enzymes or receptors, while the nicotinamide core participates in redox reactions and modulates biological activity.
Molecular Targets and Pathways Involved:
This compound is known to target enzymes involved in oxidative stress, such as peroxidases and reductases. It also interacts with receptors in the nervous system, influencing neurotransmission and cellular signaling pathways. These interactions contribute to its therapeutic potential in conditions like cancer, inflammation, and neurological disorders.
Comparison with Similar Compounds
Comparison with Other Similar Compounds:
Compared to other fluorinated nicotinamide derivatives, N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(methylthio)nicotinamide stands out due to its unique combination of functional groups and structural motifs. This combination imparts distinct physicochemical properties and enhances its versatility in various applications.
List of Similar Compounds:
N-(2-(6-fluoro-2,2-dioxido-1,2,5-thiadiazol-3-
Properties
IUPAC Name |
N-[2-(5-fluoro-1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2-methylsulfanylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN4O3S2/c1-20-13-6-5-11(17)10-14(13)21(26(20,23)24)9-8-18-15(22)12-4-3-7-19-16(12)25-2/h3-7,10H,8-9H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUZACOYCIUMDZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)N(S1(=O)=O)CCNC(=O)C3=C(N=CC=C3)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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